3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
Scientific Research Applications
Inhibition of Cancer Cell Proliferation and Migration
3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been identified as a potent inhibitor of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme crucial for the motility of cancer cells, thereby inhibiting the invasion and dissemination of tumor cells. Research demonstrated that this compound exhibits low nanomolar IC50 values against various breast cancer cell lines, highlighting its anti-proliferative activity. Furthermore, it was found to arrest the cell cycle in the G2/M phases and significantly affect the morphology and migration of MDA-MB-231 breast cancer cells, suggesting a potential application in targeting triple-negative breast cancer cells (Leung et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The compound has also been involved in the synthesis of novel heterocyclic compounds, showcasing its versatility as a building block in medicinal chemistry. For instance, it has been utilized in reactions to produce various derivatives, including those with potential antimicrobial, antitumor, and antioxidant activities. Such derivatives have been explored for dyeing polyester fabrics, indicating a broad spectrum of potential applications in both therapeutic and industrial domains (Khalifa et al., 2015).
properties
IUPAC Name |
3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS2/c23-11-8-12(24)10-13(9-11)26-21(28)20-19(25)18-17(16-6-3-7-29-16)14-4-1-2-5-15(14)27-22(18)30-20/h3,6-10H,1-2,4-5,25H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXRXBNSRQMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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